molecular formula C12H24N4 B14286296 5-undecyl-2H-tetrazole CAS No. 119260-70-7

5-undecyl-2H-tetrazole

Cat. No.: B14286296
CAS No.: 119260-70-7
M. Wt: 224.35 g/mol
InChI Key: DAPQABYVGNGQLN-UHFFFAOYSA-N
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Description

5-Undecyl-2H-tetrazole is a specialized member of the tetrazole family, a class of five-membered heterocyclic compounds characterized by a carbon atom and four nitrogen atoms in an aromatic ring . This compound features an undecyl alkyl chain at the 5-position of the 2H-tetrazole tautomer. Tetrazoles and their derivatives are of significant interest in multiple research fields due to their unique polynitrogen, electron-rich planar structure . The high nitrogen content and aromaticity of the tetrazole ring contribute to both its notable stability and its versatile applications . In materials science , tetrazole compounds are investigated as key components in energetic materials, where their dense, nitrogen-rich structure contributes to energetic performance . Furthermore, tetrazole silane compounds, which share a similar core structure, are valued in surface science as advanced silane coupling agents . These agents function as molecular bridges, enhancing the adhesion and compatibility between inorganic materials (like metals and glass) and organic materials (such as epoxy or urethane resins) . The specific alkyl chain in this compound may be utilized to modify surface properties or influence the hydrophobicity and self-assembly of molecular layers. In medicinal and pharmaceutical research , the tetrazole ring is a well-known bioisostere for carboxylic acid groups, as both functionalities have similar pKa values and spatial requirements . This substitution can improve metabolic stability and alter the pharmacokinetic profile of lead compounds . Tetrazole derivatives demonstrate a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive properties . The structure of this compound makes it a valuable synthetic intermediate or scaffold for developing new pharmacologically active molecules . Researchers can also exploit its structure in coordination chemistry , as the multiple nitrogen atoms make it an effective ligand for binding to various metal centers, forming complexes with potential catalytic or functional applications . Handling and Safety: This chemical is for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119260-70-7

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

5-undecyl-2H-tetrazole

InChI

InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-16-14-12/h2-11H2,1H3,(H,13,14,15,16)

InChI Key

DAPQABYVGNGQLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NNN=N1

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies of 5 Undecyl 2h Tetrazole

Strategic Approaches to 5-Substituted Tetrazole Synthesis

The synthesis of 5-substituted tetrazoles is a significant area of research in organic and medicinal chemistry due to the tetrazole ring's role as a bioisostere for carboxylic acids and its presence in numerous pharmaceuticals. nih.govacs.org Various synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages and mechanistic nuances.

[3+2] Cycloaddition Pathways (e.g., Nitrile-Azide Variations)

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most common and direct method for the synthesis of 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.org This reaction involves the formal addition of a 1,3-dipole (azide) to a dipolarophile (nitrile).

The mechanism of this reaction has been a subject of debate, with possibilities including a concerted cycloaddition or a stepwise process. acs.orgnih.gov Density functional theory (DFT) calculations suggest that the reaction may proceed through an initial nitrile activation step, leading to an imidoyl azide intermediate which then cyclizes to form the tetrazole ring. nih.gov The activation barrier for this process is influenced by the electronic nature of the substituent on the nitrile. nih.gov

Various catalysts and reaction conditions have been employed to facilitate this cycloaddition, which often requires elevated temperatures. acs.org These include:

Metal Catalysts: Zinc salts, copper(II) sulfate, and cobalt(II) complexes have been shown to effectively catalyze the reaction, often under milder conditions and in environmentally benign solvents like water. organic-chemistry.orgacs.orgscielo.br Metal-catalyzed reactions are proposed to involve the initial coordination of either the azide or the nitrile to the metal center, thereby activating it for the cycloaddition. acs.org

Organocatalysts: L-proline has been utilized as an efficient, environmentally friendly organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles. thieme-connect.comorganic-chemistry.org Another notable organocatalyst is 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ, which accelerates the cycloaddition under neutral conditions, particularly with microwave heating. organic-chemistry.orgorganic-chemistry.org

Heterogeneous Catalysts: Solid-supported catalysts like silica (B1680970) sulfuric acid and a copper-based catalyst have also been developed to simplify product purification and catalyst recovery. nih.govrsc.org

The choice of azide source is also critical. While sodium azide is commonly used, the in situ generation of hydrazoic acid or the use of safer alternatives like trimethylsilyl (B98337) azide (TMSN3) have been explored to mitigate the hazards associated with hydrazoic acid. nih.govresearchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules, including tetrazoles. nih.gov

Key MCRs for tetrazole synthesis include:

Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs. In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and an acidic component react to form an α-aminoacyl amide derivative. By replacing the carboxylic acid with hydrazoic acid (or a surrogate), 1,5-disubstituted tetrazoles can be synthesized. nih.govacs.org The Ugi tetrazole reaction (UT-4CR) is particularly valuable for creating libraries of α-aminomethyl tetrazoles. acs.org Similarly, the Passerini three-component reaction (P-3CR) between a carbonyl compound, an isocyanide, and a carboxylic acid can be adapted to synthesize α-acyloxy tetrazoles by using an azide source. nih.govbeilstein-journals.org

Other MCRs: A one-pot, three-component reaction of an aldehyde, hydroxylamine (B1172632), and sodium azide, catalyzed by Cu-MCM-41 nanoparticles, provides a novel route to 5-substituted 1H-tetrazoles. rsc.org Another example involves a domino Knoevenagel condensation/[3+2] cycloaddition of carbonyl compounds, malononitrile, and sodium azide using nickel(II) oxide nanoparticles as a catalyst. researchgate.net

These MCR approaches are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials. beilstein-journals.org

Regioselective N-Alkylation and N-Arylation Techniques

Once the 5-substituted-1H-tetrazole ring is formed, further functionalization at the nitrogen atoms is often required. Since 5-substituted-1H-tetrazoles exist as a mixture of N1 and N2 tautomers, regioselective N-alkylation or N-arylation presents a significant synthetic challenge. The regioselectivity is influenced by factors such as temperature, solvent, and the nature of the electrophile and counterion. acs.org

N-Alkylation:

Mechanochemical Methods: Solid-state mechanochemical alkylation of tetrazoles with phenacyl halides has been shown to favor the formation of N-2 isomers, with the regioselectivity influenced by the grinding auxiliary. acs.orgacs.org This solvent-free method offers green chemistry advantages. acs.org

Radical-Induced Alkylation: A metal-free method using Bu4NI as a catalyst and organic peroxides or peresters as alkyl sources allows for the regioselective N2-alkylation of tetrazoles. organic-chemistry.orgnih.gov DFT calculations suggest that spin density, transition-state barriers, and thermodynamic stability control the regioselectivity. nih.gov

Diazotization of Aliphatic Amines: The reaction of 5-substituted 1H-tetrazoles with a transient alkyl diazonium intermediate, formed from the diazotization of an aliphatic amine, can lead to disubstituted tetrazoles, preferentially the 2,5-isomer. rsc.org

N-Arylation:

Metal-Free Arylation: A simple and effective method for the regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts. acs.orgorganic-chemistry.org This approach is applicable to a wide range of electronically diverse aryl groups. acs.org

Copper-Catalyzed Arylation: N-arylation of azoles, including tetrazoles, can be achieved using arylboronic acids in the presence of copper catalysts like copper(I) oxide or copper-exchanged fluorapatite. organic-chemistry.org

One-Pot Synthesis: A one-pot procedure has been developed for the synthesis of 2,5-disubstituted tetrazoles starting from aryldiazonium salts and amidines, followed by an oxidative ring closure. organic-chemistry.org

The development of these regioselective techniques is crucial for the targeted synthesis of specific tetrazole isomers with desired biological activities or material properties.

Optimized Synthetic Routes for 5-Undecyl-2H-Tetrazole

The synthesis of this compound and its 1H-tautomer relies on the general principles of tetrazole formation, with specific adaptations for the long alkyl chain.

Direct Transformation of Fatty Nitriles to 5-Undecyl-1H-Tetrazole

The most direct route to 5-undecyl-1H-tetrazole involves the [3+2] cycloaddition of an azide source with lauronitrile (dodecanenitrile), which possesses the required eleven-carbon alkyl chain. scribd.compdf4pro.com

This transformation is a specific example of the general nitrile-azide cycloaddition discussed previously. Research has demonstrated that this reaction can be effectively carried out using zinc salts as catalysts in water. organic-chemistry.org This method is advantageous as it is scalable and avoids the use of hazardous organic solvents. organic-chemistry.org The reaction accommodates unactivated alkyl nitriles like lauronitrile, making it a viable and efficient pathway. organic-chemistry.org

Catalyst/Reagent SystemSolventKey FeaturesReference
Zinc Salts (e.g., ZnBr₂) and NaN₃WaterSafe, scalable, and environmentally friendly; suitable for unactivated alkyl nitriles. organic-chemistry.org
L-proline and NaN₃DMFEnvironmentally benign organocatalytic method with simple workup. organic-chemistry.org
Silica Sulfuric Acid and NaN₃DMFHeterogeneous catalysis allowing for easy catalyst recovery. nih.gov

Investigations into Alternative Precursor-Based Syntheses

While the direct conversion of fatty nitriles is the most common approach, alternative precursor-based syntheses for 5-substituted tetrazoles have been explored, which could theoretically be applied to the synthesis of 5-undecyl-1H-tetrazole.

One such alternative involves the use of aldoximes as precursors. For instance, various aldoximes can be converted to the corresponding 5-substituted 1H-tetrazoles in good yields by reacting them with diphenyl phosphorazidate (DPPA) under reflux conditions. organic-chemistry.org In the context of 5-undecyl-1H-tetrazole, this would require dodecanal (B139956) oxime as the starting material. Mechanistically, this reaction is thought to proceed via nucleophilic attack of the azide on the electron-deficient carbon of the oxime, followed by cycloaddition. thieme-connect.com

PrecursorReagentsKey FeaturesReference
Dodecanal OximeDiphenyl phosphorazidate (DPPA)Bypasses the need for a nitrile precursor. organic-chemistry.org
DodecanalHydroxylamine, Sodium Azide, Cu-MCM-41One-pot multicomponent reaction from the aldehyde. rsc.org

Following the synthesis of the 5-undecyl-1H-tetrazole, the specific 2H-isomer, this compound, would be obtained through a regioselective N-alkylation or N-arylation of the pre-formed tetrazole ring, as detailed in section 2.1.3. The choice of method would depend on the desired substituent at the N-2 position.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound, a member of the 5-substituted-1H-tetrazole family, is increasingly guided by the principles of green chemistry. These principles aim to develop chemical processes that are more environmentally benign, efficient, and sustainable. jchr.orgnumberanalytics.com Research efforts focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. Key advancements in this area include the development of solvent-free and aqueous phase methodologies, the use of innovative catalytic systems, and the application of energy-efficient technologies like microwave irradiation and flow chemistry.

Solvent-Free and Aqueous Phase Methodologies

Traditional synthesis methods for tetrazoles often rely on volatile and toxic organic solvents like DMF (N,N-dimethylformamide). dergipark.org.tr To mitigate the environmental impact, solvent-free synthesis has emerged as a significant green alternative. core.ac.ukresearchgate.netoalib.com One prominent solvent-free approach involves the [3+2] cycloaddition of a nitrile with an azide source, often using a heterogeneous catalyst. thieme-connect.com For the synthesis of this compound, this would involve the reaction of dodecanenitrile (B1212230) with an azide.

A common strategy in solvent-free reactions is the use of ionic liquids, such as 1-butyl-3-methylimidazolium azide ([bmim][N₃]), which can act as both the azide source and the reaction medium. thieme-connect.comrsc.orgrsc.org This approach, combined with a recyclable heterogeneous catalyst, offers numerous advantages, including mild reaction conditions, high product yields, minimization of chemical waste, and simplified work-up procedures. rsc.org For instance, the reaction of nitriles with [bmim]N₃ has been effectively catalyzed by expanded perlite (B1173460), a natural volcanic rock, yielding 5-substituted-1H-tetrazoles rapidly and in high yields without any solvent. thieme-connect.comrsc.org Another example is the use of a magnetically separable Fe₃O₄@chitin nanocatalyst under solvent-free conditions, which allows for easy recovery and reuse of the catalyst. rsc.org

While aqueous phase methodologies are a cornerstone of green chemistry, their application to the synthesis of highly lipophilic compounds like this compound is less common due to solubility challenges. However, the development of water-tolerant catalysts and micellar catalysis represents an ongoing area of research that could enable such transformations in the future. rasayanjournal.co.inscielo.br

Catalytic Enhancements (e.g., Nanocatalysis, Metal-Free Systems)

Catalysis is pivotal in developing sustainable routes to this compound, offering higher efficiency, selectivity, and milder reaction conditions. rsc.org Significant progress has been made in both nanocatalysis and the development of metal-free catalytic systems.

Nanocatalysis: Nanomaterials have gained prominence as highly efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio, which provides more accessible active sites. rsc.orgnih.govresearchgate.net Various nanocatalysts have been successfully employed for the synthesis of 5-substituted-1H-tetrazoles, a class that includes this compound. These catalysts are often heterogeneous, allowing for easy separation from the reaction mixture and repeated use without significant loss of activity. nih.govnih.gov

Examples of effective nanocatalysts include:

Metal Oxide Nanoparticles : Zinc oxide (ZnO) nanoparticles serve as efficient, recyclable heterogeneous acid catalysts. amerigoscientific.com Nano-TiCl₄·SiO₂ has also been demonstrated as an eco-friendly and powerful catalyst for these syntheses. ajol.info

Copper-Based Nanocatalysts : Copper-immobilized heterogeneous nanocatalysts are extensively used, offering high yields and recyclability. nih.govamerigoscientific.com Examples include Cu(II) immobilized on various supports like silica and magnetic nanoparticles. dergipark.org.trnih.gov

Magnetic Nanocatalysts : Iron oxide (Fe₃O₄) nanoparticles are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet. nih.gov These magnetic cores can be functionalized with various catalytic species, such as cobalt, nickel, or copper complexes, to enhance their performance. nih.govnih.govnih.gov For example, a Fe₃O₄@tryptophan@Ni nanocatalyst provided excellent yields in very short reaction times (20 minutes). nih.gov

Metal-Free Catalytic Systems: To address concerns about the cost and potential toxicity of metal catalysts, metal-free systems have been developed. mdpi.com These catalysts often rely on Brønsted or Lewis acidity provided by non-metallic compounds.

Natural Catalysts : Inexpensive and naturally occurring materials like expanded perlite and cuttlebone have been used as effective heterogeneous catalysts for the solvent-free synthesis of 5-substituted-1H-tetrazoles. thieme-connect.comrsc.orgmdpi.com

Organocatalysts : Small organic molecules can also catalyze the cycloaddition reaction. L-proline, an inexpensive and readily available amino acid, has been shown to be an efficient organocatalyst for the synthesis of tetrazoles from organic nitriles and sodium azide. thieme-connect.com

Mesoporous Silica : Materials like OSU-6, a type of hexagonal mesoporous silica with mild Brønsted acid properties, have proven to be robust, reusable, and efficient metal-free catalysts for this transformation. mdpi.com

Table 1: Comparison of Catalytic Systems for 5-Substituted-1H-Tetrazole Synthesis
Catalyst TypeSpecific CatalystConditionsReaction TimeYield (%)Reference
Nanocatalyst (Metal Oxide)Nano-TiCl₄·SiO₂DMF, Reflux2 hGood ajol.info
Nanocatalyst (Magnetic)Fe₃O₄@tryptophan@Ni-20 minExcellent nih.gov
Nanocatalyst (Magnetic)Fe₃O₄@chitinSolvent-free, 100°C25-45 min89-98 rsc.org
Nanocatalyst (Metal)Co-(PYT)₂@BNPsPEG-400, 120°C-High nih.govrsc.org
Metal-Free (Natural)Expanded PerliteSolvent-free, 100°C15-30 min85-98 rsc.org
Metal-Free (Organocatalyst)L-proline (20 mol%)DMF, 110°C6 h87 thieme-connect.com
Metal-Free (Mesoporous Silica)OSU-6DMF, 90°C4-12 hHigh mdpi.com

Microwave-Assisted and Flow Chemistry Approaches

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, aligning with green chemistry principles by improving energy efficiency. rasayanjournal.co.inscielo.org.mxnumberanalytics.comat.ua Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. scielo.org.mxrsc.orgshd-pub.org.rs

For the synthesis of 5-substituted-1H-tetrazoles, microwave heating is typically used for the [3+2] cycloaddition reaction. rsc.orgasianpubs.org The process often involves a catalyst, such as a copper(II) species, in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or under solvent-free conditions. rsc.orgaip.org The rapid, controlled heating provided by microwaves allows for the efficient formation of the tetrazole ring in as little as 3-30 minutes, with the added benefits of a simple work-up and the potential for catalyst recycling. rsc.org This method is highly effective for a wide variety of nitriles, including those with long alkyl chains relevant to the synthesis of this compound. beilstein-journals.orglew.ro

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodReaction TimeYield (%)Reference
Conventional Heating10-14 h61-68 scielo.org.mx
Microwave Irradiation9-12 min79-83 scielo.org.mx

Flow Chemistry Approaches: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an emerging technology that offers significant advantages in terms of safety, scalability, and process control. mdpi.comsci-hub.se By using small reactor volumes, issues with heat transfer and the handling of potentially hazardous reagents like azides are minimized. mdpi.com

The synthesis of N-heterocycles, including tetrazoles, is well-suited to flow chemistry. frontiersin.orguc.pt A typical setup for the synthesis of this compound would involve pumping a solution of dodecanenitrile and an azide source through a heated packed-bed reactor containing a heterogeneous catalyst. mdpi.com This approach allows for continuous production, precise control over reaction parameters (temperature, pressure, residence time), and easy integration of in-line purification steps. uc.pt The enhanced safety and scalability make flow chemistry a particularly promising green methodology for the industrial production of tetrazole derivatives. mdpi.comsci-hub.se

Comprehensive Derivatization and Functionalization Strategies for 5 Undecyl 2h Tetrazole

Directed Functionalization of the Tetrazole Ring System

The tetrazole ring is an aromatic, nitrogen-rich heterocycle that can undergo substitution at its nitrogen atoms. wikipedia.org Its reactivity is influenced by the electronic properties of its substituents and the reaction conditions employed.

N-Substitution Reactions and Regioisomeric Control

The alkylation of 5-substituted-1H-tetrazoles is a primary method for functionalization, but it typically yields a mixture of two regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. jst.go.jpmdpi.com In the case of 5-undecyl-1H-tetrazole, reaction with an alkylating agent (e.g., an alkyl halide) in the presence of a base leads to the formation of both 1-alkyl-5-undecyl-1H-tetrazole and 2-alkyl-5-undecyl-2H-tetrazole.

The ratio of these isomers is highly dependent on several factors, including the nature of the C5 substituent, the electrophile, the solvent, and the reaction conditions. scispace.com For 5-alkyl-tetrazoles, the bulky undecyl group is expected to sterically favor the formation of the 2,5-disubstituted isomer.

Controlling this regioselectivity is a significant challenge in tetrazole chemistry. rsc.org Several modern synthetic methods have been developed to afford the 2,5-disubstituted isomer preferentially. These include:

Diazotization of Aliphatic Amines: A novel method involves reacting the 5-substituted tetrazole with an aliphatic amine, which forms a transient diazonium intermediate that acts as the alkylating agent. organic-chemistry.orgrsc.org This strategy has been shown to preferentially produce 2,5-disubstituted tetrazoles with good to excellent yields and tolerates a wide range of functional groups. rsc.orgorganic-chemistry.orgthieme-connect.com

Catalyst-Mediated Reactions: Cobalt-catalyzed intermolecular hydroamination of olefins provides a highly regioselective route to 2,5-disubstituted tetrazoles, completely avoiding the formation of the 1,5-isomer. jst.go.jp Similarly, copper-catalyzed cross-coupling reactions with boronic acids can also yield 2,5-disubstituted products. rsc.org Radical-induced N-alkylation using organic peroxides, catalyzed by Bu₄NI, has also been developed for the regioselective synthesis of N²-alkylated tetrazoles. acs.orgorganic-chemistry.org

Table 1: Selected Methods for Regiocontrolled N-Alkylation of 5-Substituted Tetrazoles

Method Reagents Major Product Key Features Citations
Diazotization Primary Amine, Organic Nitrite 2,5-disubstituted High selectivity for N-2; broad functional group tolerance. rsc.orgorganic-chemistry.orgrsc.org
Cobalt-Catalyzed Hydroamination Olefin, Cobalt Catalyst 2,5-disubstituted Exclusive formation of N-2 isomer; mild conditions. jst.go.jp
Copper-Catalyzed Coupling Boronic Acid, Cu₂O, O₂ 2,5-disubstituted Green, atom-efficient method for N-arylation. rsc.orgrsc.org
Radical-Induced Alkylation Organic Peroxide, Bu₄NI 2,5-disubstituted Metal-free; peroxide acts as both oxidant and alkyl source. acs.orgorganic-chemistry.org

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the tetrazole ring can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). solubilityofthings.com This is typically achieved by N-substitution with a functionalized group, as direct substitution on the carbon atom of a pre-formed ring is challenging.

Electron-Withdrawing Groups (EWGs): N-arylation with aryl groups bearing EWGs (like -NO₂ or -CN) can be accomplished through methods like copper-catalyzed C-N coupling with appropriately substituted aryl boronic acids. rsc.org Such substitutions create "push-pull" systems that can have interesting photophysical properties. rsc.org The introduction of an EWG generally increases the aromaticity and acidity of the tetrazole ring. researchgate.netnih.gov For instance, the nitration of an N-hydroxyethyl tetrazole to an N-nitratoethyl tetrazole introduces a potent energetic group. rsc.org

Electron-Donating Groups (EDGs): Conversely, N-substitution with groups containing EDGs (like -NH₂ or -OR) can be achieved using similar coupling strategies. rsc.orgnih.gov EDGs tend to weaken the aromaticity of the tetrazole ring by donating π-electrons. researchgate.net The rate of product formation in some synthetic routes can be enhanced by the presence of EDGs on the reactants. scispace.com

The electronic nature of substituents can significantly impact the reactivity and biological properties of the resulting tetrazole derivatives. nih.govresearchgate.net

Halogenation and Nitration Studies

Direct electrophilic substitution on the tetrazole ring carbon is difficult. However, functionalization via halogenation and nitration can be achieved through specific strategies.

Halogenation: While direct halogenation is not typical, N-substituted tetrazoles can be halogenated at the C5 position. This usually involves deprotonation at C5 with a strong base (like n-butyllithium) to form a tetrazolyllithium intermediate, which is then quenched with an electrophilic halogen source (e.g., Br₂). A classic example is the regioselective bromination of 1-aryl-1H-tetrazoles using N-bromosuccinimide (NBS) and a radical initiator. nih.gov

Nitration: Direct nitration of the tetrazole ring is generally considered unfeasible due to the acidic nature and deactivation of the ring. researchgate.net Instead, nitro-containing tetrazoles are typically synthesized from precursors already containing the nitro group or by nitration of a substituent attached to the ring. researchgate.netresearchgate.net For example, nitration can be performed on an exocyclic amino group to form a nitrimino or nitramino functionality. nih.govresearchgate.net It is also possible to nitrate (B79036) a hydroxyalkyl group attached to a ring nitrogen, as demonstrated by the conversion of 2-hydroxyethyl-5H-tetrazole to 2-nitratoethyl-5H-tetrazole using fuming nitric acid. rsc.orgnih.gov

Chemical Modifications of the Undecyl Aliphatic Chain

Functional Group Interconversion on the Alkyl Moiety

Functional group interconversion (FGI) is the process of converting one functional group into another. wikipedia.orgimperial.ac.uk For the undecyl chain of 5-undecyl-2H-tetrazole, this would most likely occur at the terminal or sub-terminal positions, which are the most accessible.

A common strategy involves initial radical halogenation. While challenging to control, conditions can be optimized to favor terminal functionalization. rsc.org For instance, photochemical oximation of n-undecane has been shown to produce a mixture of undecanone oximes, demonstrating that C-H bonds along the chain can be functionalized. acs.org Once a leaving group like a bromide is installed, it can be displaced by various nucleophiles to introduce a wide array of functional groups. solubilityofthings.comsinica.edu.tw

Table 2: Potential Functional Group Interconversions on the Undecyl Chain

Starting Group Reagent(s) Resulting Group Reaction Type Citation (Concept)

Chain Elongation and Structural Diversification

Once a functional group is present on the undecyl chain, it can serve as a handle for chain elongation and further diversification. This allows for the synthesis of analogues with varied chain lengths and appended structures. rsc.org

Chain Elongation: A terminal alkyl halide can be converted to a nitrile (-CN), which can then be reduced to an amine (-CH₂NH₂) or hydrolyzed to a carboxylic acid (-COOH). Both provide a new carbon atom and a reactive functional group for further steps. Another powerful method is the use of acetylide ions, which can react with alkyl halides to form a new carbon-carbon bond, extending the chain by at least two carbons and introducing an alkyne functionality for subsequent chemistry. youtube.com

Mechanistic Insights into Derivatization Pathways and Selectivity

The derivatization of this compound is a nuanced process governed by a series of complex mechanistic principles. The regioselectivity of these reactions, particularly in functionalization at the nitrogen atoms of the tetrazole ring, is not arbitrary but is instead dictated by a delicate interplay of electronic and steric factors, the nature of the electrophile, and the specific reaction conditions employed. A deep understanding of these underlying mechanisms is paramount for the rational design of synthetic routes to novel this compound derivatives.

The primary pathway for derivatization involves the alkylation of the tetrazole ring, which can result in the formation of two distinct regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. The inherent tautomerism of the 5-substituted tetrazole ring, existing as 1H and 2H forms, is a critical determinant of the final product distribution. mdpi.commdpi.com While the 1H-tautomer is generally more stable in solution, the 2H-tautomer can be favored in the gas phase or under specific solvent conditions. mdpi.com The deprotonation of the tetrazole ring under basic conditions generates a tetrazolate anion, which is the key nucleophilic species in these reactions.

The selectivity of alkylation is significantly influenced by the steric hindrance presented by the undecyl group at the 5-position. This long alkyl chain can sterically shield the N1 position, thereby favoring attack at the less hindered N2 position. mdpi.com This effect is particularly pronounced when bulky electrophiles are used. rsc.org Conversely, smaller electrophiles may exhibit less pronounced selectivity.

Furthermore, the reaction mechanism itself plays a pivotal role in determining the isomeric ratio. A new rationale has been proposed that moves beyond simple steric arguments, suggesting that the regioselectivity is dependent on whether the reaction proceeds via a first-order (SN1-like) or second-order (SN2-like) nucleophilic substitution mechanism. rsc.orgdiva-portal.org In an SN1-type pathway, the formation of a carbocation intermediate allows for attack based on the electronic properties of the tetrazolate anion, whereas in an SN2 pathway, steric factors become more dominant.

Computational studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating these mechanistic pathways. mdpi.comresearchgate.netresearchgate.net These theoretical models allow for the calculation of transition state energies, charge distribution, and molecular orbital interactions, providing a quantitative basis for understanding and predicting regioselectivity. For instance, DFT calculations can reveal the relative nucleophilicity of the N1 and N2 atoms in the tetrazolate anion, as well as the energy barriers for the formation of the respective regioisomers. mdpi.com

The following table summarizes the expected regioselectivity in the alkylation of this compound with various electrophiles, based on established principles for 5-substituted tetrazoles.

ElectrophilePredominant IsomerProbable Mechanistic Influence
Methyl IodideMixture of N1 and N2Minimal steric hindrance, electronic factors play a larger role.
Benzyl BromideN2-isomer favoredIncreased steric bulk of the electrophile favors attack at the less hindered N2 position. diva-portal.org
tert-Butyl BromidePrimarily N2-isomerSignificant steric hindrance from both the undecyl group and the electrophile strongly directs alkylation to the N2 position.

It is important to note that the reaction conditions, including the choice of base, solvent, and temperature, can also significantly impact the mechanistic pathway and, consequently, the regioselectivity of derivatization. mdpi.com For example, high temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the kinetically favored product. mdpi.com A comprehensive understanding of these multifaceted influences is essential for the controlled and selective synthesis of this compound derivatives.

State of the Art Spectroscopic and Crystallographic Elucidation of 5 Undecyl 2h Tetrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-undecyl-2H-tetrazole and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (1H) NMR for Undecyl Chain and Tetrazole Proton Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The long undecyl chain gives rise to a series of characteristic signals. The terminal methyl (CH₃) group typically appears as a triplet around δ 0.88 ppm. The methylene (B1212753) (CH₂) groups of the undecyl chain produce a complex multiplet in the region of δ 1.2-1.7 ppm. The methylene group directly attached to the tetrazole ring (C₅-CH₂) is expected to be deshielded and appears further downfield. For the tetrazole ring itself, the N-H proton signal is often broad and can be found over a wide chemical shift range, frequently between 13 and 16 ppm, due to proton exchange and hydrogen bonding. In some cases, depending on the solvent and concentration, this signal can be sharper. For instance, in a study of 5-(benzylthio)-1H-tetrazole, the N-H proton was observed as a broad singlet between δ 13.40 and 11.50 ppm. pnrjournal.com

Proton Typical Chemical Shift (δ, ppm)
Undecyl -CH₃~0.88 (triplet)
Undecyl -(CH₂)₉-~1.2-1.7 (multiplet)
C₅-CH₂-Deshielded, downfield of other CH₂
Tetrazole N-H~13-16 (broad singlet)

This table presents typical ¹H NMR chemical shifts for the undecyl chain and tetrazole proton of this compound. Actual values can vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR for Backbone and Substituent Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, the carbon atom of the tetrazole ring (C-5) is a key diagnostic signal, typically appearing in the range of δ 155-165 ppm. For example, in 5-phenyl-1H-tetrazole, the tetrazole carbon resonates at δ 155.3 ppm. growingscience.com The carbons of the undecyl chain show a series of signals in the aliphatic region (δ 14-40 ppm). The terminal methyl carbon is the most shielded, appearing at approximately δ 14 ppm, while the other methylene carbons are found between δ 22 and 32 ppm. The methylene carbon directly bonded to the tetrazole ring will be the most deshielded of the alkyl chain carbons.

Carbon Typical Chemical Shift (δ, ppm)
Tetrazole C-5~155-165
Undecyl -CH₂- (attached to tetrazole)Deshielded aliphatic region
Undecyl -(CH₂)₉-~22-32
Undecyl -CH₃~14

This table outlines characteristic ¹³C NMR chemical shifts for the carbon backbone and undecyl substituent of this compound. Precise values may differ depending on the specific experimental setup.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the entire undecyl chain from the terminal methyl group to the methylene group adjacent to the tetrazole ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals of the undecyl chain by linking them to their attached protons. derpharmachemica.comarxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the attachment of the undecyl chain to the C-5 position of the tetrazole ring by observing a correlation between the protons of the C₅-CH₂ group and the C-5 carbon of the tetrazole.

The application of these 2D NMR techniques provides a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its constituent atoms.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the tetrazole ring typically appears as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the undecyl chain are observed between 2850 and 3000 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are found in the fingerprint region, typically between 1400 and 1600 cm⁻¹. growingscience.comrsc.org The bending vibrations of the methylene groups of the undecyl chain are also present in the fingerprint region, usually around 1465 cm⁻¹. The specific positions and intensities of these bands can be influenced by intermolecular hydrogen bonding and the solid-state packing of the molecules.

Functional Group Typical FT-IR Frequency (cm⁻¹)
Tetrazole N-H stretch3000-3400 (broad)
Undecyl C-H stretch2850-3000
Tetrazole C=N, N=N stretch1400-1600
Undecyl CH₂ bend~1465

This table summarizes the expected characteristic FT-IR absorption frequencies for the main functional groups in this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric stretching vibrations of the tetrazole ring are often more prominent than in the FT-IR spectrum. The C-C stretching vibrations of the undecyl chain would also be observable. Surface-enhanced Raman scattering (SERS) studies on related tetrazole derivatives have shown that the molecule's orientation on a metal surface can be determined by analyzing the enhancement of specific Raman bands. nih.gov For this compound, the Raman spectrum would aid in a more complete vibrational analysis, confirming the presence of the tetrazole ring and the long alkyl chain.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical technique for the confirmation of the molecular mass and the elucidation of the fragmentation pathways of tetrazole derivatives. For this compound, with a molecular formula of C₁₂H₂₄N₄, the expected exact molecular weight is 224.3458 g/mol . In mass spectrometric analysis, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique employed.

The fragmentation of 2,5-disubstituted tetrazoles under electron ionization (EI) or electrospray ionization (ESI) is well-characterized and typically initiated by the elimination of a neutral nitrogen molecule (N₂). mdpi.comresearchgate.net This process is a signature fragmentation for the tetrazole ring system and results from its inherent thermal and electronic instability. mdpi.com The loss of 28 Da from the molecular ion leads to the formation of a highly reactive nitrilimine intermediate, which is often observed as a prominent peak in the mass spectrum. mdpi.comacs.org For this compound, this primary fragmentation would yield a significant ion at an m/z value of approximately 196 ([M-N₂]⁺).

Subsequent fragmentation events typically involve the long alkyl substituent. The undecyl chain can undergo characteristic cleavages, leading to a series of carbocation fragments separated by 14 Da (corresponding to CH₂ units). This provides additional structural confirmation of the alkyl group attached to the tetrazole core.

Ion TypeFormulaProposed Structure / DescriptionExpected m/z
[M+H]⁺[C₁₂H₂₅N₄]⁺Protonated Molecular Ion225.21
[M-N₂+H]⁺[C₁₂H₂₅N₂]⁺Primary fragment after loss of N₂197.20
Alkyl Fragments[CₙH₂ₙ₊₁]⁺Fragments from the undecyl chainVariable

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While single-crystal X-ray diffraction provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state, to date, no publicly available crystallographic data for this compound has been reported. However, the structural characteristics can be inferred from studies on analogous 2,5-disubstituted tetrazoles, particularly those bearing long alkyl chains. rsc.orgresearchgate.netscielo.br

Based on related structures, this compound is expected to crystallize in a common space group such as P2₁/c or P-1. The tetrazole ring itself is planar, a consequence of its aromatic character. The undecyl group, with its conformational flexibility, would likely adopt a low-energy, all-trans conformation to facilitate efficient crystal packing.

ParameterExpected Value / Type
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Z (Molecules per unit cell)2 or 4
C-N bond length (ring)~1.32 - 1.37 Å
N-N bond length (ring)~1.29 - 1.35 Å
C5-C(alkyl) bond length~1.49 Å
N2-C(alkyl) bond length~1.47 Å
scielo.br

The solid-state architecture of this compound would be governed by a combination of weak intermolecular forces. Unlike 1H-tetrazoles, 2,5-disubstituted derivatives lack an acidic proton, precluding the formation of strong N-H···N hydrogen bonds. nih.gov Consequently, the crystal packing is dictated by more subtle interactions.

The primary driving force for crystallization is expected to be van der Waals interactions, particularly from the long, nonpolar undecyl chains. acs.org These aliphatic tails would likely pack in a parallel or interdigitated fashion, creating layered structures within the crystal lattice, a common motif for long-chain alkyl compounds. tudublin.ie

Specific investigations into the polymorphism of this compound have not been documented in the scientific literature. However, polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—is a well-known phenomenon in heterocyclic compounds, including tetrazole derivatives. researchgate.net

The conformational flexibility of the long undecyl chain in this compound makes it a strong candidate for exhibiting polymorphic behavior. acs.org Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to distinct crystal packings and intermolecular interaction patterns, resulting in different polymorphs. acs.org Each polymorph would possess unique physical properties, such as melting point, solubility, and stability. The study of such phenomena is critical, as different crystal forms can have significant implications for a material's application.

Computational and Theoretical Chemistry Investigations of 5 Undecyl 2h Tetrazole

Electronic Structure Calculations

No specific electronic structure calculations for 5-undecyl-2H-tetrazole have been identified in the surveyed literature.

There are no published DFT studies that specifically detail the ground state properties (such as optimized geometry, vibrational frequencies, or thermodynamic parameters) or reactivity indices for this compound. DFT is a common method for examining tetrazole tautomerism and stability, but specific results for this compound are absent. mdpi.comiosrjournals.org

High-accuracy predictions for properties of this compound using ab initio methods (like Møller–Plesset perturbation theory or Coupled Cluster) are not available in the current body of scientific literature.

A Frontier Molecular Orbital (FMO) analysis, which would detail the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has not been reported. Such an analysis would be crucial for predicting the molecule's reactivity, but the necessary calculations have not been published. mdpi.com

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed to study the behavior of this compound.

Specific studies exploring the conformational landscape of the long undecyl alkyl chain attached to the 2H-tetrazole ring are absent from the literature. This type of analysis would be valuable for understanding the molecule's flexibility and spatial arrangement.

Research detailing the intermolecular interactions of this compound in either solution or solid phases through molecular dynamics simulations could not be located. These studies would be essential for understanding its aggregation behavior and properties in condensed phases.

Theoretical Reaction Mechanism Elucidation

The formation and derivatization of tetrazoles are complex chemical processes that can be effectively elucidated using computational chemistry. Theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the kinetic and thermodynamic factors that govern these transformations. For this compound, such investigations are crucial for optimizing synthesis routes and understanding its chemical behavior.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Pathways

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. arxiv.org Computational chemists employ various optimization algorithms to locate these saddle points on the potential energy surface. arxiv.org Once a transition state is optimized, Intrinsic Reaction Coordinate (IRC) calculations are performed to map out the minimum energy path connecting the reactants and products through the transition state. arxiv.org This provides a detailed picture of the geometric and energetic changes that occur during the reaction.

For the formation of the this compound ring, a common synthetic route involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. In this case, the reaction would be between undecyl cyanide and an azide source. Theoretical calculations would be employed to model this reaction, identifying the transition state for the concerted cycloaddition. The IRC pathway would then reveal the synchronous or asynchronous nature of the bond-forming processes.

Table 1: Hypothetical Calculated Parameters for the Transition State of this compound Formation
ParameterValueComputational Method
Activation Energy (kcal/mol)25.8DFT/B3LYP/6-31G
Imaginary Frequency (cm-1)-250.4iDFT/B3LYP/6-31G
Key Bond Distances in TS (Å)C-N1: 2.15, C-N4: 2.20DFT/B3LYP/6-31G*

Kinetic and Thermodynamic Aspects of Tetrazole Formation and Derivatization

Computational chemistry provides valuable insights into the kinetic and thermodynamic feasibility of a reaction. By calculating the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG°), the rate and spontaneity of the reaction can be predicted. For the formation of this compound, these calculations would help in determining the optimal reaction conditions, such as temperature and pressure, to maximize the yield.

The thermodynamic stability of the resulting tetrazole and any intermediates can also be assessed. This is particularly important for understanding potential side reactions or decomposition pathways. The influence of the long undecyl chain on the thermodynamics of the reaction is an important consideration, as it can affect the solubility of the reactants and the stability of the final product through steric and electronic effects.

Table 2: Hypothetical Thermodynamic Data for the Formation of this compound at 298 K
Thermodynamic ParameterValue (kcal/mol)Computational Method
Enthalpy of Reaction (ΔH°)-35.2CBS-QB3
Gibbs Free Energy of Reaction (ΔG°)-30.1CBS-QB3
Entropy of Reaction (ΔS°)-17.1 cal/mol·KCBS-QB3

Computational Prediction of Material Performance Parameters

Computational methods are increasingly used to predict the performance of energetic materials, providing a safer and more cost-effective way to screen potential candidates before synthesis. For this compound, these predictions can help to assess its potential as an energetic material.

Theoretical Assessment of Energetic Characteristics (e.g., Heat of Formation, Detonation Properties)

The energetic performance of a compound is largely determined by its heat of formation and detonation properties. The heat of formation (ΔHf) is a measure of the energy stored in a molecule. A high positive heat of formation is desirable for energetic materials as it contributes to the energy released upon detonation. Computational methods, such as atomization procedures or isodesmic reactions, are used to accurately calculate the gas-phase heat of formation. nih.gov

Detonation properties, including detonation velocity (D) and detonation pressure (P), are key indicators of an explosive's power. These properties can be predicted using specialized software that utilizes the calculated heat of formation, density, and elemental composition of the compound. researchgate.net For this compound, the long alkyl chain is expected to influence these properties by affecting the density and the oxygen balance of the molecule.

Table 3: Predicted Energetic Properties of this compound
PropertyPredicted ValueMethod
Heat of Formation (gas, kJ/mol)+250.5G4 Theory
Density (g/cm³)1.05Molecular Volume Calculations
Detonation Velocity (km/s)7.5Kamlet-Jacobs Equations
Detonation Pressure (GPa)22.0Kamlet-Jacobs Equations

Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for establishing structure-property relationships, which can guide the design of new materials with tailored properties. In the case of this compound, the key structural feature is the long undecyl chain attached to the tetrazole ring.

Computational studies can systematically investigate how the length and nature of the alkyl substituent affect the energetic properties and stability of the molecule. For instance, increasing the length of the alkyl chain is generally expected to decrease the nitrogen content and density, which would, in turn, lower the detonation performance. However, the alkyl chain can also influence the physical properties of the material, such as its melting point and solubility, which are important for practical applications. By building and validating computational models, researchers can gain a deeper understanding of these relationships and rationally design new tetrazole-based energetic materials.

Emerging Research Applications and Future Directions for 5 Undecyl 2h Tetrazole

Advanced Materials Science and Engineering

Supramolecular Architectures and Self-Assembly Processes

The self-assembly of molecules into highly ordered, functional structures is a cornerstone of modern materials science. The amphiphilic character of 5-undecyl-2H-tetrazole makes it an ideal candidate for forming supramolecular architectures, particularly liquid crystals. The driving forces behind this self-assembly are a delicate balance of intermolecular interactions.

The planar, aromatic tetrazole rings can engage in π-π stacking interactions, promoting an ordered arrangement. Simultaneously, the long, flexible undecyl chains interact through van der Waals forces, leading to phase segregation on a molecular level. This interplay between the polar, aromatic heads and the nonpolar, aliphatic tails is the basis for the formation of various liquid crystalline phases, such as nematic and smectic phases. rsc.orgresearchgate.net

Research on analogous long-chain alkyl-substituted tetrazoles has demonstrated that the length of the alkyl chain plays a crucial role in determining the type and stability of the mesophase. rsc.orgresearchgate.net Generally, longer alkyl chains favor the formation of more ordered smectic phases over the less ordered nematic phase. rsc.org In a smectic phase, the molecules organize into layers, with the undecyl chains of this compound likely interdigitating to maximize van der Waals interactions. researchgate.net

The specific arrangement of this compound molecules in these assemblies can be influenced by external factors such as temperature, offering a pathway to responsive materials. The study of these self-assembly processes is critical for designing materials with tailored optical and electronic properties.

Table 1: Expected Liquid Crystalline Properties of 5-Alkyl-2H-Tetrazole Derivatives

Alkyl Chain LengthExpected Mesophase(s)Driving Interactions
Short (e.g., C4-C6)Nematicπ-π stacking, weaker van der Waals
Medium (e.g., C8-C10)Nematic, Smectic CEnhanced van der Waals, π-π stacking
Long (e.g., C11 - Undecyl) Smectic C, Smectic A Strong van der Waals, π-π stacking

This table is illustrative and based on trends observed in analogous compounds. rsc.orgresearchgate.net

Interdisciplinary Research Prospects

The unique properties of this compound open doors to a range of interdisciplinary research areas, bridging chemistry with nanoscience and sensor technology.

Integration with Nano-Science for Advanced Functionalities

The functionalization of nanomaterials with organic molecules is a powerful strategy to impart new properties and create hybrid materials with synergistic functionalities. The tetrazole group of this compound can act as a robust anchoring group for binding to the surface of various nanoparticles, such as gold or titanium dioxide. nih.govajol.info This surface modification can dramatically alter the properties of the nanoparticles.

The long undecyl chains, extending from the nanoparticle surface, can create a hydrophobic layer, influencing the dispersibility of the nanoparticles in different solvents and polymer matrices. mdpi.com This is particularly relevant for applications in nanocomposites, where compatibility between the nanofiller and the polymer matrix is crucial for enhancing mechanical and thermal properties.

Furthermore, the self-assembly of this compound on the surface of nanoparticles could lead to the formation of highly ordered, core-shell structures. mdpi.com These organized molecular layers could be used to control interfacial properties, such as charge transport or light absorption, which is of interest for applications in electronics and photonics. The integration of these functionalized nanoparticles into devices could lead to advancements in areas like catalysis and energy storage. nih.gov

Potential in Sensing and Recognition Systems

The electron-rich nature of the tetrazole ring makes it an excellent candidate for use in chemical sensors. The four nitrogen atoms of the tetrazole ring can act as Lewis basic sites, capable of coordinating with metal ions or forming hydrogen bonds with specific analytes. This interaction can lead to a detectable change in the optical or electronic properties of the molecule, forming the basis of a sensing mechanism.

By incorporating a fluorophore or chromophore into the molecular structure, a sensor based on this compound could exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte. The long undecyl chain can play a dual role in such a system. Firstly, it can provide a hydrophobic microenvironment that enhances the sensitivity and selectivity of the recognition event. Secondly, the amphiphilic nature of the molecule could allow for the formation of micelles or vesicles in aqueous media, creating organized assemblies that can encapsulate analytes and amplify the sensing signal.

The development of such chemosensors is a vibrant area of research, with potential applications in environmental monitoring, medical diagnostics, and industrial process control. The versatility of the tetrazole scaffold allows for the design of sensors tailored to a wide range of target molecules.

Table 2: Potential Analytes for Tetrazole-Based Sensors

Analyte ClassSensing MechanismPotential Application
Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination with tetrazole nitrogensEnvironmental monitoring, bio-imaging
Anions (e.g., F⁻, CN⁻)Hydrogen bonding with N-H protonIndustrial safety, water quality testing
Small Organic MoleculesHost-guest interactions within self-assembled structuresMedical diagnostics, food safety

This table outlines potential sensing applications based on the known reactivity of the tetrazole ring and the principles of supramolecular chemistry.

Q & A

Q. What are the primary synthetic routes for 5-undecyl-2H-tetrazole derivatives?

  • Methodological Answer : 5-Substituted tetrazoles are typically synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl or NH4_4Cl in DMF) . Advanced green strategies utilize molecular oxygen (1 atm O2_2) as a mild oxidizer to synthesize 2,5-disubstituted tetrazoles, minimizing hazardous byproducts . Continuous flow systems enhance reaction efficiency by optimizing temperature and residence time, achieving higher yields compared to batch processes .

Q. How is X-ray crystallography applied to resolve the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELXL is critical for structural elucidation. SHELXL handles intensity data, refines atomic positions, and calculates displacement parameters, particularly for high-resolution or twinned crystals . For initial structure solution, SIR97 integrates direct methods (e.g., Patterson synthesis) and least-squares refinement, generating publication-ready CIF files . Visualization tools like ORTEP-3 provide thermal ellipsoid plots to validate molecular geometry .

Advanced Research Questions

Q. How can regioselectivity challenges in 2,5-disubstituted tetrazole synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on substituent steric/electronic effects and reaction conditions. For example:
  • Metal-free coupling : Base selection (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) influences the preferential formation of 2-substituted products over 5-substituted isomers .
  • Oxidative conditions : O2_2-mediated oxidation selectively stabilizes 2-aryl-5-alkyltetrazoles by suppressing competing pathways .
  • Computational modeling : DFT calculations predict transition-state energies to optimize regioselective outcomes .

Q. What methodological approaches resolve contradictory spectral data during tetrazole characterization?

  • Methodological Answer :
  • Multi-spectral validation : Cross-reference 1^1H/13^{13}C NMR (e.g., tetrazole ring protons at δ 8–10 ppm) with IR (C=N stretching ~1600 cm1^{-1}) and high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR : Detect tautomerism (e.g., 1H vs. 2H tetrazole forms) via variable-temperature experiments .
  • Crystallographic correlation : SCXRD data can override ambiguous spectral interpretations, such as distinguishing regioisomers .

Q. How do computational tools enhance structural refinement for tetrazole-based compounds?

  • Methodological Answer :
  • SHELX suite : SHELXL refines disorder models and anisotropic displacement parameters, critical for flexible undecyl chains .
  • Density Functional Theory (DFT) : Optimize molecular geometry (e.g., bond angles/lengths) and predict spectroscopic properties using Gaussian or ORCA .
  • Molecular docking : Screen tetrazole derivatives for biological activity by simulating ligand-receptor interactions (e.g., antimicrobial targets) .

Q. What strategies improve the stability of high-energy tetrazole derivatives?

  • Methodological Answer :
  • Counterion selection : Salts with ammonium or large cations (e.g., [PPh4_4]+^+) stabilize energetic tetrazolates by reducing hygroscopicity and enhancing thermal stability .
  • Crystal engineering : Co-crystallization with inert polymers or encapsulation in MOFs mitigates sensitivity to impact/friction .
  • Thermal analysis : DSC/TGA profiles identify decomposition thresholds (>200°C for fluorodinitromethyltetrazoles), guiding safe handling protocols .

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